Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride
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Overview
Description
“Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride” is a chemical compound with the molecular formula C9H10ClF2NO2 . It is related to the class of compounds known as aryls .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 3,5-Difluorophenylacetic acid can be dissolved in methanol and reacted with thionyl chloride at 0°C, then warmed to reflux temperature and stirred for 3 hours . Another method involves reacting 2-(3,5-difluorophenyl)acetic acid with concentrated sulfuric acid in anhydrous methanol .Molecular Structure Analysis
The molecular structure of “Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride” can be analyzed using various spectroscopic techniques. The InChI Code for this compound is 1S/C9H10FNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H .Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride” can be complex and depend on the reaction conditions. For example, it can be synthesized from 3,5-Difluorophenylacetic acid using thionyl chloride in methanol .properties
IUPAC Name |
methyl 2-amino-2-(3,5-difluorophenyl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2.ClH/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5;/h2-4,8H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAUPSDZMDSMIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC(=C1)F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-(3,5-difluorophenyl)acetate hydrochloride |
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